全反-13,14-二氢视黄醇

描述

All-trans-13,14-Dihydroretinol is a derivative of vitamin A, involved in the metabolism of retinoids which are crucial for vertebrate development, cellular differentiation, immunity, and vision. This compound is generated through the saturation of all-trans-retinol to all-trans-13,14-dihydroretinol, a process that involves specific enzymes and leads to the formation of a metabolite with potential ligand activity for nuclear receptors. The biological significance of all-trans-13,14-dihydroretinol extends to its role as an intermediate in retinol metabolism or as a precursor for the synthesis of bioactive dihydroretinoid metabolites (Moise et al., 2005).

Synthesis Analysis

The enzyme retinol saturase is responsible for the conversion of all-trans-retinol to all-trans-13,14-dihydroretinol, highlighting a unique metabolic pathway within vertebrates. This process has been characterized by the identification of retinol saturase activity, demonstrating the enzyme's role in the saturation of the 13-14 double bond of all-trans-retinol, producing all-trans-13,14-dihydroretinol with distinct UV absorbance and mass spectrometry properties compared to its parent compound (Moise et al., 2004).

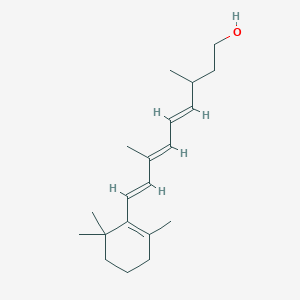

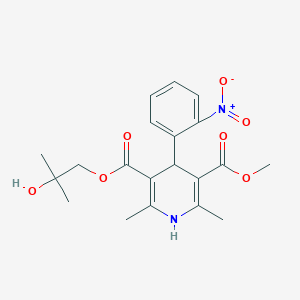

Molecular Structure Analysis

All-trans-13,14-Dihydroretinol's molecular structure is characterized by the saturation of the 13-14 double bond present in all-trans-retinol. This structural modification results in altered UV absorbance and mass spectrometry characteristics, indicative of the saturation of a double bond and distinguishing it from all-trans-retinol. The molecular structure's specificity is crucial for its biological activity and interaction with retinol-binding proteins and metabolizing enzymes (Yefidoff et al., 2004).

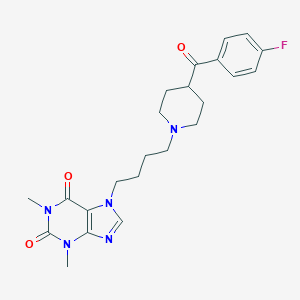

Chemical Reactions and Properties

All-trans-13,14-Dihydroretinol undergoes specific chemical reactions, including oxidation to form all-trans-13,14-dihydroretinoic acid. This compound can activate retinoic acid receptor/retinoid X receptor heterodimers but not retinoid X receptor homodimers, demonstrating its selective receptor activation potential. The ability of all-trans-13,14-dihydroretinoic acid to serve as a ligand for nuclear receptors underscores the chemical reactivity and functional significance of all-trans-13,14-dihydroretinol and its derivatives in the retinoid signaling pathway (Moise et al., 2005).

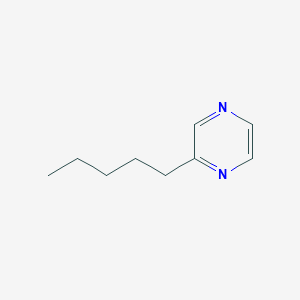

Physical Properties Analysis

The physical properties of all-trans-13,14-dihydroretinol, such as its UV absorbance maximum and mass spectrometry analysis, are distinct from those of all-trans-retinol. These properties reflect the compound's structure and are essential for its identification and characterization in biological samples. The unique physical properties of all-trans-13,14-dihydroretinol facilitate its study and understanding within the context of vitamin A metabolism and retinoid biochemistry (Moise et al., 2004).

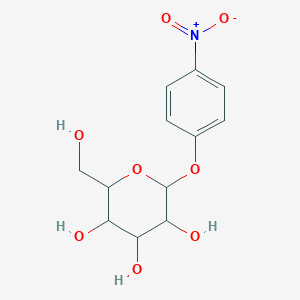

Chemical Properties Analysis

The chemical properties of all-trans-13,14-dihydroretinol, including its reactivity and stability under various conditions, are pivotal for its role in retinoid metabolism. The compound's ability to undergo oxidation and act as a precursor for bioactive metabolites highlights its significance in the biochemical pathways associated with retinoid function and signaling. The study of these chemical properties is crucial for understanding the metabolic fate and biological activities of all-trans-13,14-dihydroretinol and its related compounds (Yefidoff et al., 2004).

科学研究应用

基因表达调控:全反-13,14-二氢视黄醇通过视黄酸受体 (RAR) 参与基因表达调控。这是一个至关重要的方面,因为它影响着各种生理过程 (Moise 等人,2007).

维生素 A 代谢:该化合物在维生素 A 及其衍生物的代谢中起着重要作用。它可以通过 RAR 激活转录,但不能激活视黄酸 X 受体 (RXR),这表明维生素 A 代谢中存在特定途径 (Moise 等人,2006).

选择性激动剂和脂肪分化:它作为 RAR 的高度选择性激动剂,比其他对映体更有效地抑制脂肪分化。这一特性使其成为与肥胖和代谢紊乱相关的研究的候选者 (Moise 等人,2008).

潜在治疗应用:全反-13,14-二氢视黄醇已被探索用于治疗银屑病等疾病,因为它对人皮肤中的细胞视黄酸结合蛋白有作用 (Madani 等人,2004)。此外,其衍生物已被研究其在治疗纤维化疾病和改变皮脂细胞分化方面的潜力,这可能对皮肤健康和疾病产生影响 (Shigematsu & Tajima, 1995; Zouboulis 等人,1991).

核受体的配体:全反-13,14-二氢视黄酸,一种相关化合物,是一种天然类视黄醇和核受体的潜在配体,突出了其在细胞信号通路中的重要性 (Moise 等人,2005).

安全和危害

未来方向

属性

IUPAC Name |

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBOQVAIYMSUDT-HRYGCDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315313 | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

all-trans-13,14-Dihydroretinol | |

CAS RN |

115797-14-3 | |

| Record name | 13,14-Dihydroretinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

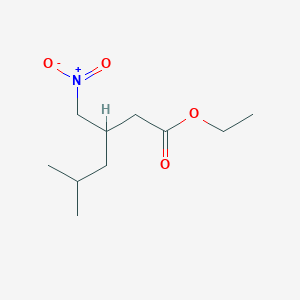

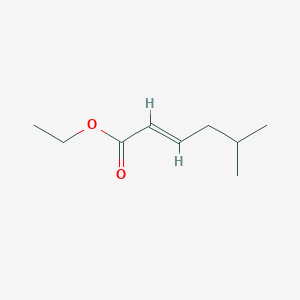

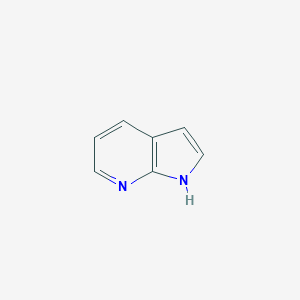

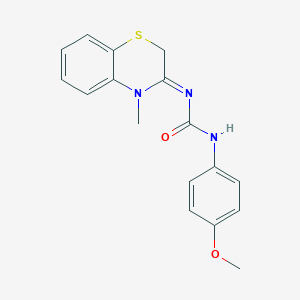

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)